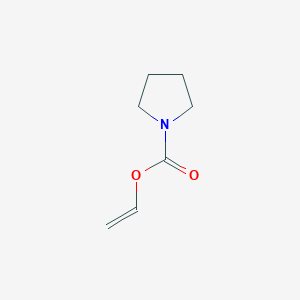

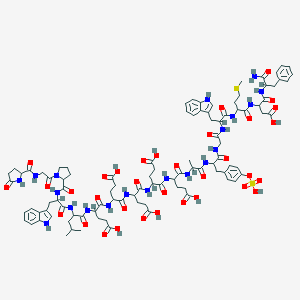

Pyr-gly-pro-trp-leu-glu-glu-glu-glu-glu-ala-tyr(SO3H)-gly-trp-met-asp-phe-NH2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyr-gly-pro-trp-leu-glu-glu-glu-glu-glu-ala-tyr(SO3H)-gly-trp-met-asp-phe-NH2 is a peptide composed of 18 amino acids. It is a synthetic peptide that has been used in a variety of scientific research applications, including biochemistry, physiology, and drug discovery. This peptide is known for its ability to bind to certain receptors in the body and its potential for therapeutic applications.

Applications De Recherche Scientifique

Biological Activity in Endocrine Disorders

A study by Abiko, Onodera, and Sekino (1982) synthesized a peptide corresponding to the entire amino acid sequence of human gastrin I, which includes Pyr-gly-pro-trp-leu-glu-glu-glu-glu-glu-ala-tyr(SO3H)-gly-trp-met-asp-phe-NH2. This peptide demonstrated significant inhibition of lactate dehydrogenase activity, highlighting its potential role in endocrine disorders related to chronic renal failure. However, it showed no significant activity in suppressing PHA-induced lymphocyte proliferation (Abiko, Onodera, & Sekino, 1982).

Role in Neuroendocrinology

In neuroendocrinology, the structure of various neurohormones has been explored. For instance, Labrie et al. (1977) discussed the structure of thyrotropin-releasing hormone (TRH) and luteinizing hormone-releasing hormone (LHRH), which share similarities with the Pyr-gly-pro-trp-leu-glu-glu-glu-glu-glu-ala-tyr(SO3H)-gly-trp-met-asp-phe-NH2 sequence. Their research contributes to understanding the control mechanisms of hormones like TSH and prolactin (Labrie, Drouin, De Léan, Lagacé, Ferland, & Beaulieu, 1977).

Gastrin Hormones and Drug Design

The sequence is also similar to those found in gastrin hormones, as described by Peggion, Foffani, and Mammi (1991). They explored the structure-function relationship of gastrin hormones, suggesting a rational approach to drug design. This research provides insights into how the peptide sequence could be utilized in developing therapeutics related to gastrointestinal functions (Peggion, Foffani, & Mammi, 1991).

Involvement in Histocompatibility Antigens

Research on the primary structure of murine histocompatibility complex alloantigens by Uehara et al. (1980) and Maloy, Nathenson, and Coligan (1981) also contributes to our understanding of the role of similar peptide sequences in immune responses and transplantation biology (Uehara, Ewenstein, Martinko, Nathenson, Coligan, & Kindt, 1980), (Maloy, Nathenson, & Coligan, 1981).

Propriétés

IUPAC Name |

5-[[1-[[1-[[2-[[1-[[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[4-carboxy-2-[[4-carboxy-2-[[4-carboxy-2-[[4-carboxy-2-[[2-[[3-(1H-indol-3-yl)-2-[[1-[2-[(5-oxopyrrolidine-2-carbonyl)amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C97H124N20O34S2/c1-49(2)39-68(114-95(145)71(43-54-46-100-59-18-11-9-16-57(54)59)116-97(147)73-19-12-37-117(73)76(120)48-102-85(135)60-24-30-74(118)104-60)93(143)110-65(29-35-81(129)130)91(141)109-64(28-34-80(127)128)90(140)108-63(27-33-79(125)126)89(139)107-62(26-32-78(123)124)88(138)106-61(25-31-77(121)122)87(137)103-50(3)84(134)113-69(41-52-20-22-55(23-21-52)151-153(148,149)150)86(136)101-47-75(119)105-70(42-53-45-99-58-17-10-8-15-56(53)58)94(144)111-66(36-38-152-4)92(142)115-72(44-82(131)132)96(146)112-67(83(98)133)40-51-13-6-5-7-14-51/h5-11,13-18,20-23,45-46,49-50,60-73,99-100H,12,19,24-44,47-48H2,1-4H3,(H2,98,133)(H,101,136)(H,102,135)(H,103,137)(H,104,118)(H,105,119)(H,106,138)(H,107,139)(H,108,140)(H,109,141)(H,110,143)(H,111,144)(H,112,146)(H,113,134)(H,114,145)(H,115,142)(H,116,147)(H,121,122)(H,123,124)(H,125,126)(H,127,128)(H,129,130)(H,131,132)(H,148,149,150) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSLIFCVCCVWYQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)OS(=O)(=O)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C7CCCN7C(=O)CNC(=O)C8CCC(=O)N8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C97H124N20O34S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583186 |

Source

|

| Record name | 5-Oxoprolylglycylprolyltryptophylleucyl-alpha-glutamyl-alpha-glutamyl-alpha-glutamyl-alpha-glutamyl-alpha-glutamylalanyl-O-sulfotyrosylglycyltryptophylmethionyl-alpha-aspartylphenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2178.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-DL-Pyr-Gly-DL-Pro-DL-Trp-DL-Leu-DL-Glu-DL-Glu-DL-Glu-DL-Glu-DL-Glu-DL-Ala-DL-Tyr(SO3H)-Gly-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2 | |

CAS RN |

19361-51-4 |

Source

|

| Record name | 5-Oxoprolylglycylprolyltryptophylleucyl-alpha-glutamyl-alpha-glutamyl-alpha-glutamyl-alpha-glutamyl-alpha-glutamylalanyl-O-sulfotyrosylglycyltryptophylmethionyl-alpha-aspartylphenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

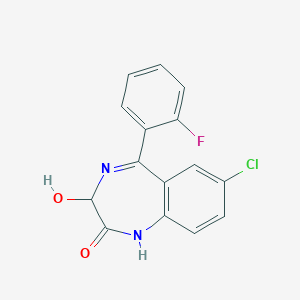

![[(Z)-[(E)-4-(2-Bromophenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B96800.png)

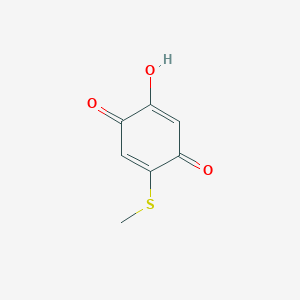

![[3,3']Bipyridinyl-5-ol](/img/structure/B96802.png)

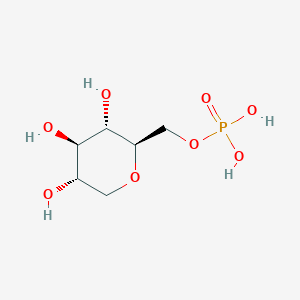

![1-Phenylnaphtho[2,3-b]azet-2-one](/img/structure/B96811.png)